3-(2-Chlorophenyl)-7-hydroxychromen-2-one
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Overview
Description
3-(2-Chlorophenyl)-7-hydroxychromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. It is characterized by the presence of a chlorophenyl group at the 3-position and a hydroxyl group at the 7-position of the chromen-2-one structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-hydroxychromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-hydroxychromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one structure can be reduced to form a dihydro derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: 3-(2-Chlorophenyl)-7-oxochromen-2-one
Reduction: 3-(2-Chlorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 3-(2-Aminophenyl)-7-hydroxychromen-2-one
Scientific Research Applications
3-(2-Chlorophenyl)-7-hydroxychromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chlorophenyl group can interact with hydrophobic pockets in proteins, contributing to its biological activity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-7-hydroxychromen-2-one can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-4-hydroxychromen-2-one: Similar structure but with the hydroxyl group at the 4-position.
3-(2-Bromophenyl)-7-hydroxychromen-2-one: Similar structure but with a bromine atom instead of chlorine.
3-(2-Chlorophenyl)-7-methoxychromen-2-one: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-13-4-2-1-3-11(13)12-7-9-5-6-10(17)8-14(9)19-15(12)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMJHLCMSVMDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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